3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13465786
Molecular Formula: C16H28N2O4
Molecular Weight: 312.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H28N2O4 |
|---|---|
| Molecular Weight | 312.40 g/mol |
| IUPAC Name | 2-[cyclopropyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-8-4-5-12(9-17)10-18(11-14(19)20)13-6-7-13/h12-13H,4-11H2,1-3H3,(H,19,20) |
| Standard InChI Key | GQCKPNSFSNCUHU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CN(CC(=O)O)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CN(CC(=O)O)C2CC2 |
Introduction
Chemical Structure and Functional Features
The compound’s structure integrates three critical functional domains:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle, common in bioactive molecules due to its conformational flexibility and ability to interact with biological targets .
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Cyclopropyl Amino-Carboxymethyl Group: A cyclopropane ring fused to an amino-carboxymethyl unit, introducing steric strain and potential hydrogen-bonding sites. This moiety may enhance binding specificity in enzyme-inhibitor interactions .
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tert-Butyl Ester: A bulky protecting group that stabilizes the carboxylic acid during synthesis and modulates solubility .
The stereochemistry and spatial arrangement of these groups are critical for its reactivity and biological activity. Computational models (e.g., PubChem’s 3D conformer) highlight the compound’s compact geometry, with the cyclopropyl group inducing a twisted conformation .
Synthesis and Reaction Pathways
General Synthetic Strategy
Synthesis typically involves multi-step sequences, as outlined below:
For example, Patent EP1781670A1 describes analogous syntheses where tert-butyl esters are introduced via Boc protection, and cyclopropyl amines are formed via nucleophilic substitution. Yields are optimized by controlling reaction temperatures (e.g., reflux in acetonitrile) and stoichiometry .
Challenges and Optimization
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Steric Hindrance: The cyclopropyl group may impede reaction rates, necessitating prolonged reaction times or elevated temperatures .
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Protection-Deprotection: Sequential use of Boc groups requires careful pH control to prevent premature deprotection .
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Purification: Chromatography (e.g., silica gel or HPLC) is essential due to the compound’s polar byproducts .
Physicochemical Properties
Experimental and predicted properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 312.40 g/mol | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 447.5 ± 20.0 °C | |
| pKa | 2.32 ± 0.10 | |
| Solubility | Low in water; soluble in DMSO, DMF |
The low aqueous solubility, attributed to the tert-butyl ester and cyclopropyl groups, necessitates formulation strategies for biological testing .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: -NMR reveals distinct signals for the tert-butyl group (δ 1.4 ppm), piperidine protons (δ 3.1–3.5 ppm), and cyclopropyl methylene (δ 1.0–1.2 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 313.2 [M+H] .
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IR Spectroscopy: Stretching vibrations at 1720 cm (ester C=O) and 1650 cm (amide C=O) confirm functional groups .
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